molecular formula C21H15N3O2 B11163908 N-(4-cyanophenyl)-4-[(phenylcarbonyl)amino]benzamide

N-(4-cyanophenyl)-4-[(phenylcarbonyl)amino]benzamide

Cat. No.: B11163908
M. Wt: 341.4 g/mol
InChI Key: UGMAEHQAHQMNCY-UHFFFAOYSA-N
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Description

4-Benzamido-N-(4-cyanophenyl)benzamide is an organic compound with the molecular formula C21H15N3O2 It is a derivative of benzamide, characterized by the presence of both benzamido and cyanophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzamido-N-(4-cyanophenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production of benzamide derivatives often involves the reaction of benzoyl chloride with primary or secondary amines through nucleophilic acyl substitution. This method is widely employed due to its simplicity and effectiveness in producing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Benzamido-N-(4-cyanophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Benzamido-N-(4-cyanophenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-benzamido-N-(4-cyanophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

4-Benzamido-N-(4-cyanophenyl)benzamide can be compared with other benzamide derivatives, such as:

The uniqueness of 4-benzamido-N-(4-cyanophenyl)benzamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

4-benzamido-N-(4-cyanophenyl)benzamide

InChI

InChI=1S/C21H15N3O2/c22-14-15-6-10-18(11-7-15)23-21(26)17-8-12-19(13-9-17)24-20(25)16-4-2-1-3-5-16/h1-13H,(H,23,26)(H,24,25)

InChI Key

UGMAEHQAHQMNCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C#N

Origin of Product

United States

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